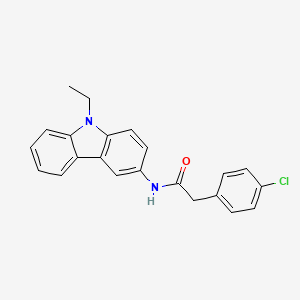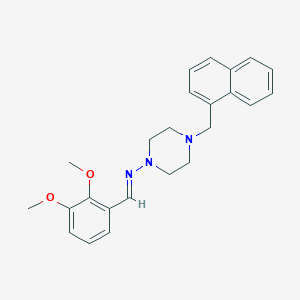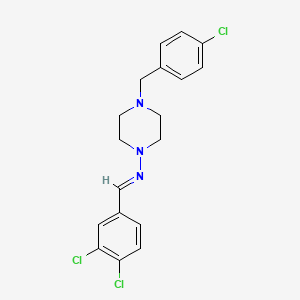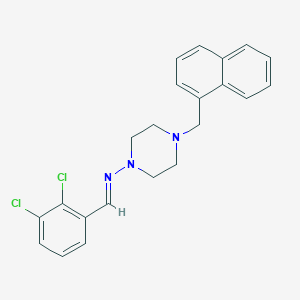
2-(4-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)acetamide
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)acetamide, also known as CEC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. CEC is a member of the carbazole family of compounds, which have been found to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)acetamide has been studied for its potential applications in the field of medicine. One of the most promising applications of this compound is in the treatment of cancer. Several studies have reported that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells (Wang et al., 2016; Zhang et al., 2018). This compound has also been found to have antiviral activity against the hepatitis C virus (HCV) (Yang et al., 2017) and anti-inflammatory activity in animal models of inflammation (Zhang et al., 2016).
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is not fully understood, but several studies have suggested that it may act through multiple pathways. One study reported that this compound induces apoptosis (cell death) in cancer cells by activating the caspase-3 pathway (Wang et al., 2016). Another study found that this compound inhibits the replication of HCV by blocking viral entry into host cells (Yang et al., 2017). This compound has also been shown to inhibit the production of pro-inflammatory cytokines in animal models of inflammation, suggesting that it may act as an anti-inflammatory agent through the regulation of immune responses (Zhang et al., 2016).
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest (Wang et al., 2016; Zhang et al., 2018). This compound has also been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) (Zhang et al., 2016). In vivo studies have shown that this compound exhibits potent anticancer activity in mouse models of breast and lung cancer (Wang et al., 2016; Zhang et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)acetamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound has also been found to be stable under a variety of conditions, making it suitable for use in a wide range of assays. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-N-(9-ethyl-9H-carbazol-3-yl)acetamide. One area of research is the development of more efficient synthesis methods for this compound and its derivatives. Another area of research is the investigation of the molecular mechanisms underlying the anticancer, antiviral, and anti-inflammatory activities of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-2-25-20-6-4-3-5-18(20)19-14-17(11-12-21(19)25)24-22(26)13-15-7-9-16(23)10-8-15/h3-12,14H,2,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSUBACWGZYQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889887.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-nitrobenzylidene)acetohydrazide](/img/structure/B3889890.png)
![N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B3889896.png)
![5-methyl-2-(4-nitrophenyl)-4-[({2-[4-(phenylacetyl)-1-piperazinyl]ethyl}amino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3889903.png)

![N-[1-(4-bromophenyl)ethylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B3889910.png)

![2-(diethylamino)ethyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride](/img/structure/B3889923.png)
![4-(4-chlorobenzyl)-N-[1-(3,4-dimethoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B3889927.png)
![4-(4-chlorobenzyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine](/img/structure/B3889939.png)

![3-[(4-ethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3889962.png)

